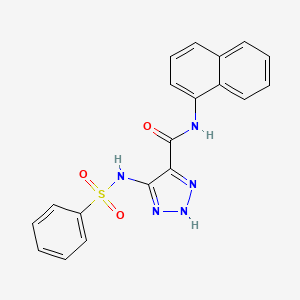![molecular formula C14H12Cl2N8OS2 B11033976 1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dichlorophenyl)guanidine](/img/structure/B11033976.png)
1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dichlorophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2,4-DICHLOROPHENYL)GUANIDINE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrimidine ring, and a guanidine moiety
Méthodes De Préparation
The synthesis of N-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2,4-DICHLOROPHENYL)GUANIDINE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazinecarbothioamide with a suitable aldehyde or ketone in the presence of an oxidizing agent.
Attachment of the Pyrimidine Ring: The thiadiazole derivative can be further reacted with a pyrimidine precursor under appropriate conditions to form the desired pyrimidine-thiadiazole hybrid.
Introduction of the Guanidine Moiety:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
N-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2,4-DICHLOROPHENYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: It may have potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2,4-DICHLOROPHENYL)GUANIDINE likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and pyrimidine rings may facilitate binding to these targets, while the guanidine moiety could enhance the compound’s overall activity. The exact pathways and molecular targets involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar compounds to N-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2,4-DICHLOROPHENYL)GUANIDINE include other thiadiazole derivatives and pyrimidine-based compounds. These compounds may share similar structural features but differ in their specific functional groups or overall molecular architecture. The uniqueness of this compound lies in its combination of a thiadiazole ring, a pyrimidine ring, and a guanidine moiety, which may confer distinct biological or chemical properties.
Conclusion
N-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2,4-DICHLOROPHENYL)GUANIDINE is a complex and potentially bioactive compound with applications in various scientific fields Its synthesis involves multiple steps, and it can undergo various chemical reactions
Propriétés
Formule moléculaire |
C14H12Cl2N8OS2 |
|---|---|
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
2-[4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]-1-(2,4-dichlorophenyl)guanidine |
InChI |
InChI=1S/C14H12Cl2N8OS2/c15-6-1-2-9(8(16)3-6)20-11(17)22-13-19-7(4-10(25)21-13)5-26-14-24-23-12(18)27-14/h1-4H,5H2,(H2,18,23)(H4,17,19,20,21,22,25) |
Clé InChI |
WXSYZBXIYAUAQW-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)N/C(=N/C2=NC(=CC(=O)N2)CSC3=NN=C(S3)N)/N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)NC(=NC2=NC(=CC(=O)N2)CSC3=NN=C(S3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone](/img/structure/B11033900.png)
![7-(4-Methoxyphenyl)-5-(3-pyridyl)[1,2,4]triazolo[1,5-A]pyrimidin-2-amine](/img/structure/B11033901.png)
![(3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11033909.png)

![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}thiophene-2-carboxamide](/img/structure/B11033922.png)
![3-[2-(4-benzylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11033924.png)
![4-amino-7-(2-methylphenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11033927.png)

![N-(2-hydroxyphenyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11033947.png)
![1-(4-Ethoxyphenyl)-3-{6-oxo-4-[(pyridin-2-ylsulfanyl)methyl]-1,6-dihydropyrimidin-2-yl}guanidine](/img/structure/B11033954.png)
![N-(3,4-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11033956.png)
![4-Chloro-N~1~-[6-oxopyrazolo[5,1-C]pyrido[4,3-E][1,2,4]triazin-7(6H)-YL]benzamide](/img/structure/B11033965.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11033968.png)
![1-[4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B11033974.png)
